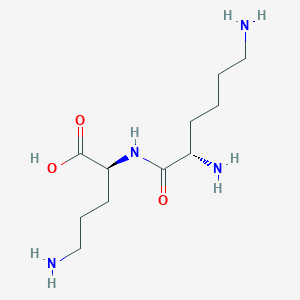
Lysyl ornithine
Description
Lysyl ornithine is a modified amino acid derivative formed by the conjugation of lysine and ornithine. For instance, lysine–CLB derivatives (e.g., compound 9 in ) are highlighted for their role as dynamic inhibitors of ribosome function, particularly targeting the chloramphenicol binding site. The biological activity of such compounds depends critically on the modification of amine groups and side-chain length .
Properties
CAS No. |
788121-81-3 |
|---|---|
Molecular Formula |
C11H24N4O3 |
Molecular Weight |
260.338 |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C11H24N4O3/c12-6-2-1-4-8(14)10(16)15-9(11(17)18)5-3-7-13/h8-9H,1-7,12-14H2,(H,15,16)(H,17,18)/t8-,9-/m0/s1 |
InChI Key |
FNTNTMPEEZFWOQ-IUCAKERBSA-N |
SMILES |
C(CCN)CC(C(=O)NC(CCCN)C(=O)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lysyl ornithine |
Origin of Product |
United States |
Comparison with Similar Compounds
Ornithine Derivatives
N5-(1-Carboxyethyl)-Ornithine ():
- Structure : An N5-substituted ornithine derivative synthesized by Streptococcus lactis.
- Function : Acts as a storage molecule during bacterial growth. Its regioisomer, octopinic acid (N2-substituted ornithine), is part of the octopine family found in crowngall tumors, indicating that positional isomerism dictates ecological roles .
- Key Difference : The N5 vs. N2 substitution alters binding specificity and metabolic pathways.
- Phaseolotoxin (): Structure: Contains a modified ornithine residue (N*-N'-sulpho-diamino phosphinyl-L-ornithine, pSOrn). Function: A tripeptide toxin that inhibits ornithine carbamoyl transferase (OCT), disrupting arginine biosynthesis. pSOrn is a potent, irreversible OCT inhibitor due to its structural mimicry of tetrahedral intermediates in the OCT catalytic cycle . Comparison with Lysyl Ornithine: Unlike this compound derivatives, phaseolotoxin’s sulpho-diamino phosphinyl group enhances its affinity for OCT, making it 100-fold more potent than unmodified ornithine .
Lysine Derivatives
- Lysine–CLB Derivatives ():
- Structure : Compound 9 (lysine–CLB) has a methylene group shorter than ornithine–CLB (compound 6).
- Function : Both compounds inhibit ribosome function, but only the ornithine derivative (compound 6) retains activity in vivo. Acetylation of lysine’s ε-amine abolishes activity, while trifluoroacetyl protection preserves it .
- Key Insight : Side-chain length and amine modification dictate target binding. Ornithine’s shorter carbon skeleton may enhance membrane permeability or enzyme interaction .
Decarboxylase Substrates
- Ornithine Decarboxylase (ODC) vs. Lysine Decarboxylase ():
- Structural Basis : ODC and lysine decarboxylase share a common evolutionary origin but differ in substrate specificity. ODC has a higher affinity for ornithine (Km = 0.06 mM) compared to lysine decarboxylase for lysine .
- Functional Role : Both enzymes contribute to polyamine biosynthesis. In Aspergillus nidulans, ODC activity peaks during conidial germination, highlighting its role in spermidine synthesis for cell division .
Enzyme Cofactors
- Lysine Tyrosylquinone (LTQ) (): Structure: A quinone cofactor in lysyl oxidase, formed by crosslinking lysine and tyrosine residues. Function: Critical for lysyl oxidase activity in crosslinking collagen and elastin. Resonance Raman spectroscopy confirms its protonation state and structural homology with synthetic LTQ models . Comparison: Unlike this compound, LTQ’s redox-active quinone moiety enables catalytic amine oxidation, a function absent in storage-oriented derivatives like N5-(1-carboxyethyl)-ornithine .
Biochemical and Pharmacological Data
Table 1: Comparative Properties of this compound Analogs
Mechanistic Insights
- Amine Group Reactivity : Acetylation of lysine’s ε-amine () abolishes ribosome inhibition, emphasizing the necessity of free amines for target engagement.
- Side-Chain Length : Ornithine’s shorter carbon skeleton (vs. lysine) may facilitate better enzyme active-site fit, as seen in compound 6’s superior in vivo activity .
- Structural Mimicry : pSOrn’s resemblance to OCT’s catalytic intermediate enables irreversible inhibition, a strategy shared by lysine–CLB derivatives targeting the ribosome .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


